![molecular formula C17H17N5O2S B14751556 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide CAS No. 906-43-4](/img/structure/B14751556.png)
4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole structure and the subsequent formation of the desired compound . The reaction is usually carried out under metal- and solvent-free conditions, making it a relatively simple and environmentally friendly process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrazole ring or other functional groups in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for cyclocondensation, various oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents like ethanol or aqueous solutions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different pyrazole derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic systems.
Biology: It exhibits biological activity and is studied for its potential use in developing new drugs.
Medicine: The compound has shown promise in antitumor and antioxidant activities.
Industry: It is used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Dimethyl-4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Thiazoles : These compounds have a similar heterocyclic structure and exhibit diverse biological activities .
- Indoles : Another class of heterocyclic compounds with significant biological potential .
Uniqueness
What sets 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide apart is its unique combination of a pyrazole ring with a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.
Propriétés
Numéro CAS |
906-43-4 |
|---|---|
Formule moléculaire |
C17H17N5O2S |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C17H17N5O2S/c1-12-17(13(2)19-18-12)21-20-14-8-10-16(11-9-14)25(23,24)22-15-6-4-3-5-7-15/h3-11,22H,1-2H3,(H,18,19) |
Clé InChI |
PDWYZUPCANYKCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


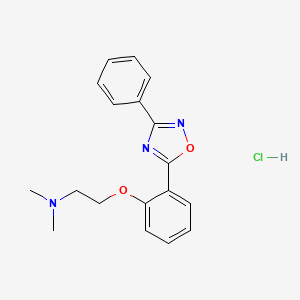
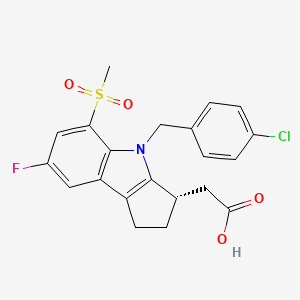
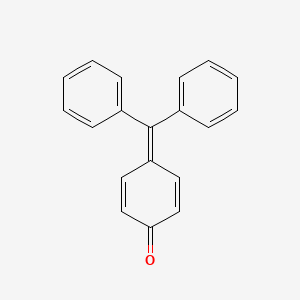
![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)

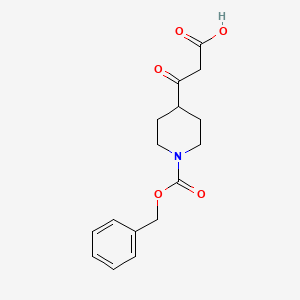

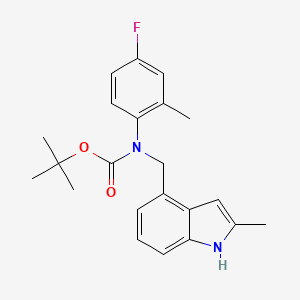

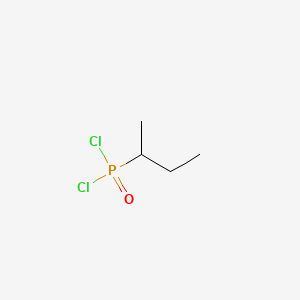
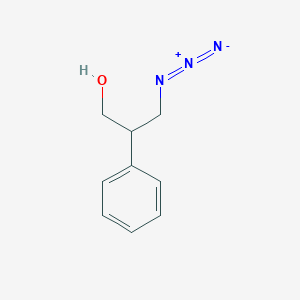
![2H-[1,3]Dioxolo[4,5-F]phthalazine](/img/structure/B14751532.png)


